molecular formula C8H16ClNO3 B13738411 Methyl 2-amino-5-methyl-3-oxohexanoate hydrochloride CAS No. 41172-79-6

Methyl 2-amino-5-methyl-3-oxohexanoate hydrochloride

Cat. No.: B13738411
CAS No.: 41172-79-6
M. Wt: 209.67 g/mol
InChI Key: IEEAMTILIROPGV-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-methyl-3-oxohexanoate hydrochloride is a chemical compound with the molecular formula C8H16ClNO3 It is a derivative of hexanoic acid and is commonly used in various scientific research applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5-methyl-3-oxohexanoate hydrochloride typically involves the reaction of 2-amino-5-methyl-3-oxohexanoic acid with methanol in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification. The resulting product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-methyl-3-oxohexanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in various substituted amino derivatives .

Scientific Research Applications

Methyl 2-amino-5-methyl-3-oxohexanoate hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-methyl-3-oxohexanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. These metabolites may exert biological effects by modulating specific biochemical pathways and molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-methyl-3-oxohexanoate
  • Methyl 2-oxohexanoate
  • Methyl 2-amino-5-methyl-3-oxohexanoate

Uniqueness

Methyl 2-amino-5-methyl-3-oxohexanoate hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and properties.

Properties

CAS No.

41172-79-6

Molecular Formula

C8H16ClNO3

Molecular Weight

209.67 g/mol

IUPAC Name

methyl 2-amino-5-methyl-3-oxohexanoate;hydrochloride

InChI

InChI=1S/C8H15NO3.ClH/c1-5(2)4-6(10)7(9)8(11)12-3;/h5,7H,4,9H2,1-3H3;1H

InChI Key

IEEAMTILIROPGV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)C(C(=O)OC)N.Cl

Origin of Product

United States

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